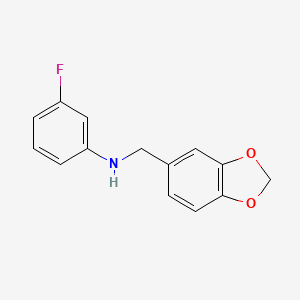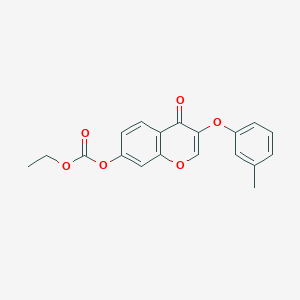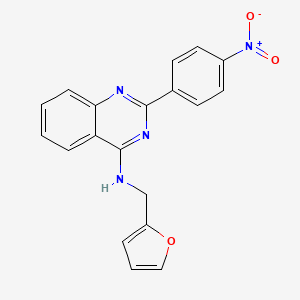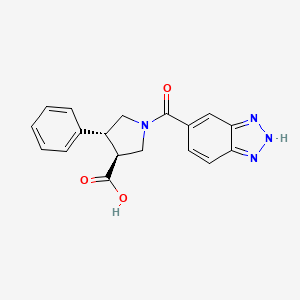![molecular formula C12H7Cl2N B5547195 5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)
5,5-dichloro-5H-indeno[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-5H-indeno[1,2-b]pyridine: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms at the 5th position of the indeno[1,2-b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dichloro-5H-indeno[1,2-b]pyridine typically involves multicomponent reactions. One common method is the sequential Knoevenagel condensation followed by Michael addition. This process involves the reaction of aromatic aldehydes, malononitrile, and 1,3-indandione. The reaction proceeds at ambient temperature without the need for a catalyst, making it an efficient and straightforward synthetic route .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloro-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: 5,5-Dichloro-5H-indeno[1,2-b]pyridine is used as a building block in organic synthesis
Biology and Medicine: Research has shown that derivatives of indeno[1,2-b]pyridine exhibit significant biological activities, including antibacterial and antiviral properties. This makes this compound a valuable compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 5,5-dichloro-5H-indeno[1,2-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive chlorine atoms and pyridine ring. These interactions can lead to the inhibition of specific biological pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
5H-Indeno[1,2-b]pyridine: Lacks the chlorine atoms but shares the core structure.
4-Aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile: Contains additional functional groups that modify its reactivity and applications.
Uniqueness: The presence of chlorine atoms at the 5th position in 5,5-dichloro-5H-indeno[1,2-b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for further functionalization. This makes it distinct from other indeno[1,2-b]pyridine derivatives and valuable for specific applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
5,5-dichloroindeno[1,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSOGTQGKNKPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(Cl)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)


![5-[2-(DIETHYLAMINO)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B5547130.png)
![6-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE](/img/structure/B5547137.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)
![[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-phenylmethanone](/img/structure/B5547161.png)
![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)
![N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B5547180.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

